[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 3, a methyl group at position 4, and an amine group linked to a 2-methoxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones.
Substitution Reactions: The methyl group at position 4 can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
Oxidation Products: Hydroxylated derivatives, oxides.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved include signal transduction pathways, where the compound can influence cellular responses by modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the 2-methoxyethylamine group.
2-Methoxyethylamine: A compound with a similar amine group but lacking the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its combined structural features of a pyrazole ring and a 2-methoxyethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H17N3O/c1-8-9(7-12(2)11-8)6-10-4-5-13-3/h7,10H,4-6H2,1-3H3 |
InChI Key |
LDKHTUQSNJBXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCOC)C |
Origin of Product |
United States |
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